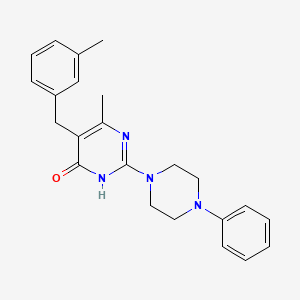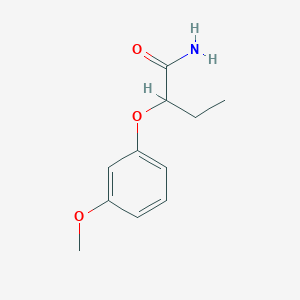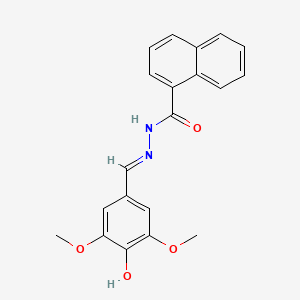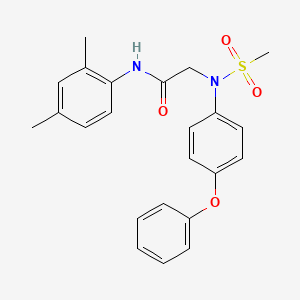![molecular formula C26H23N3O4 B6010193 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide, also known as BAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The exact mechanism of action of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of histone deacetylase, 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the activity of other enzymes involved in cell growth and proliferation, including protein kinase C and cyclin-dependent kinases. 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are many potential future directions for research on 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide. One area of interest is the development of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide and its potential applications in various areas of scientific research, including cancer research and the study of protein-protein interactions.
合成法
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-(3-oxo-3-phenyl-1-propen-1-yl)phenylamine with 3,5-dibromo-N-acetylbenzamide. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the final product is purified using column chromatography.
科学的研究の応用
3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been studied for its potential use as a tool in the study of protein-protein interactions.
特性
IUPAC Name |
3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-17(30)27-23-14-21(15-24(16-23)28-18(2)31)26(33)29-22-11-8-19(9-12-22)10-13-25(32)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,27,30)(H,28,31)(H,29,33)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRJQJGTUBRPH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)
![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)






![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)